molecular formula C23H25NO5 B2514128 (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 869077-36-1

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2514128
CAS No.: 869077-36-1
M. Wt: 395.455
InChI Key: KHDVPNBTGXEIIJ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-3(2H)-one derivative characterized by a (Z)-configured benzylidene moiety at position 2, substituted with 2,4-dimethoxy groups. The benzofuran core features a hydroxyl group at position 6 and a piperidin-1-ylmethyl group at position 5. The piperidine moiety may enhance solubility and influence pharmacokinetic properties, while the methoxy groups contribute to electron-rich aromatic systems that could mediate binding interactions .

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-16-7-6-15(20(13-16)28-2)12-21-22(26)17-8-9-19(25)18(23(17)29-21)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDVPNBTGXEIIJ-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofurans and their derivatives are known for a variety of pharmacological effects, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure comprises a benzofuran core substituted with a piperidinylmethyl group and methoxy groups, which influence its biological activity. The presence of hydroxyl and methoxy groups is significant for modulating the compound's lipophilicity and reactivity.

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, in vitro assays demonstrated that various benzofuran compounds can inhibit the proliferation of cancer cell lines such as K562 (leukemia), NCI-H460 (lung cancer), and HCT-116 (colon cancer) . The specific compound in focus has not been extensively studied in isolation; however, related benzofuran derivatives have shown promising results:

Cell Line Inhibition Rate (%)
K56256.84
NCI-H46080.92
HCT-11672.14
U25173.94

These results suggest that modifications to the benzofuran structure can enhance anticancer activity through mechanisms such as apoptosis induction and ROS generation .

The mechanism by which benzofuran derivatives induce apoptosis involves several pathways, including mitochondrial dysfunction and caspase activation. Studies on related compounds indicate that they increase reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential disruption and subsequent activation of caspases . For example, compound 6 from a related study showed a 2.31-fold increase in caspase activity after 48 hours of exposure, indicating strong pro-apoptotic effects .

Antibacterial Activity

Benzofuran derivatives also exhibit antibacterial properties. Research has indicated that these compounds can inhibit bacterial growth, although specific data on the compound is limited. The general trend shows that modifications to the benzofuran structure can enhance antibacterial efficacy against various pathogens .

Antioxidant Activity

Antioxidant properties are another notable aspect of benzofurans. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is often correlated with the presence of hydroxyl groups in the structure .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of benzofuran derivatives on leukemia cells. Among these, one derivative showed an inhibition rate of 60% against K562 cells at a concentration of 10 mM. This highlights the potential for further development of similar compounds targeting cancer therapies .

Case Study 2: Antibacterial Screening
In another study focusing on antibacterial activity, several benzofuran derivatives were screened against common bacterial strains. Compounds demonstrated varying degrees of inhibition, suggesting that structural modifications could lead to enhanced antibacterial agents .

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibits a range of biological activities:

  • Cytotoxicity : The compound has shown potential in inducing apoptosis in cancer cells.
  • Antioxidant Activity : It may protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound can reduce pro-inflammatory cytokines.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated various benzofuran derivatives, including (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, demonstrating significant cytotoxic effects against human cancer cell lines. The structure-activity relationship indicated that specific substituents on the benzofuran core were crucial for enhancing cytotoxicity, with some derivatives showing IC50 values lower than conventional chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related benzofuran compounds. The study found that certain derivatives effectively suppressed inflammatory markers in vitro, suggesting their potential utility in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis Pathways

Several synthetic methods have been reported for compounds related to (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one:

  • One-Pot Synthesis : A three-component synthesis involving salicylaldehydes and cyclopropanols has been developed, utilizing Rh(III) catalysis for efficient formation of the benzofuran core .
  • Base-Catalyzed Condensation : A method involving the condensation of substituted 2′-hydroxyacetophenones with benzaldehydes in the presence of sodium hydroxide has also been explored .

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for guiding future drug design efforts. The following table summarizes key findings:

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPiperidine moiety10Antioxidant

Comparison with Similar Compounds

The following structurally related benzofuran-3(2H)-one derivatives are analyzed for comparative insights:

Substituent Variations in the Benzylidene Group
Compound Name Benzylidene Substituents Key Structural Features Molecular Formula Molecular Weight (g/mol)
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one (Target) 2,4-dimethoxy Z-configuration, piperidine at C7, hydroxyl at C6 Not explicitly provided in evidence ~450 (estimated)
(Z)-2-(2,3,4-trimethoxybenzylidene)-6-hydroxy-7-(piperazinylmethyl)benzofuran-3(2H)-one 2,3,4-trimethoxy Piperazine with 2-hydroxyethyl substituent, additional methoxy group at C3 C25H30N2O7 470.52
(Z)-2-(2-thienylmethylene)-6-hydroxy-7-(4-methylpiperidinylmethyl)benzofuran-3(2H)-one 2-thienyl (thiophene) Thiophene replaces benzene, 4-methylpiperidine at C7 C20H23NO3S 357.47 (estimated)
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(2-methylpiperidinylmethyl)benzofuran-3(2H)-one 2,3-dimethoxy Methoxy groups at C2 and C3 (vs. C2 and C4 in target), 2-methylpiperidine at C7 Not provided ~450 (estimated)
(Z)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2,4-dichloro Electron-withdrawing chlorine substituents, lacks C7 substitution C15H9Cl2O3 308.14

Key Observations :

  • Electron Effects: The target compound’s 2,4-dimethoxybenzylidene group is electron-rich, favoring interactions with hydrophobic pockets or π-π stacking.
  • Steric and Conformational Differences : The 2,3,4-trimethoxy derivative introduces a third methoxy group, increasing steric bulk and possibly hindering rotation around the benzylidene bond. The thienylmethylene analog replaces benzene with thiophene, reducing aromaticity but introducing sulfur-mediated interactions.
  • Heterocyclic Amine Modifications: Piperidine (target) vs. Piperazine’s secondary amine may enhance solubility, while methylpiperidine increases lipophilicity.
Pharmacokinetic and Physicochemical Implications
  • Polarity : The hydroxyl and methoxy groups in the target compound enhance polarity, whereas the dichloro derivative is more lipophilic.
  • Piperidine vs. Piperazine: Piperidine (monocyclic, one nitrogen) in the target compound may confer greater membrane permeability compared to the piperazine derivative , which has two nitrogens and a hydroxyethyl group, increasing hydrophilicity.

Q & A

Q. What synthetic strategies are commonly employed to synthesize benzofuran derivatives like (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step approach:

  • Core formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene moiety .
  • Functionalization : Introduction of the piperidin-1-ylmethyl group at position 7 via a Mannich reaction using formaldehyde and piperidine, ensuring regioselectivity through controlled pH and temperature .
  • Protection/Deprotection : Temporary protection of the 6-hydroxy group (e.g., benzyl ether) during reactive steps, followed by deprotection using catalytic hydrogenation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and Z-configuration via coupling constants and NOE effects .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated for analogous benzofuran derivatives .
  • IR Spectroscopy : Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize low yields in the final condensation step during synthesis?

Methodological improvements include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol/methanol .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate kinetics .
  • Stoichiometric Adjustments : Excess 2,4-dimethoxybenzaldehyde (1.2–1.5 equiv) to drive the equilibrium toward product formation .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Assay Standardization : Validate purity (>95% by HPLC) and confirm structural stability under assay conditions (e.g., pH, temperature) .
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors for kinase assays) to benchmark activity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-methylbenzylidene analogs) to identify substituent-dependent trends .

Q. What strategies enhance the bioactivity of the benzylidene moiety while maintaining solubility?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzylidene para-position to improve electrophilicity, as seen in nitro derivatives .
  • Hydrophilic Modifications : Incorporate polar groups (e.g., -OH, -NH₂) at non-critical positions to balance logP values .
  • Prodrug Design : Esterification of the 6-hydroxy group to enhance membrane permeability, with enzymatic cleavage in vivo .

Q. How is stereochemical control achieved during synthesis of the Z-isomer?

  • Thermodynamic Control : Prolonged reflux in non-polar solvents (e.g., toluene) favors the Z-isomer due to steric hindrance in the transition state .
  • Chiral Auxiliaries : Use of enantiopure catalysts or templates to direct benzylidene geometry .
  • Post-Synthesis Analysis : Confirm configuration via NOESY (nuclear Overhauser effect) correlations between the benzylidene proton and the benzofuran carbonyl group .

Methodological Considerations Table

Challenge Solution Key References
Low condensation yieldMicrowave-assisted synthesis, Lewis acid catalysts
Stereochemical ambiguityX-ray crystallography, NOESY analysis
Bioactivity discrepanciesStandardized bioassays, structural analogs for SAR studies
Solubility-bioactivity trade-offHydrophilic substituents, prodrug formulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.